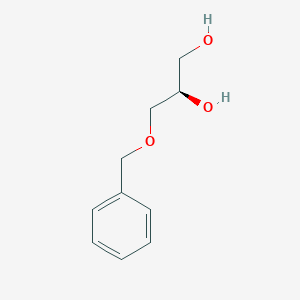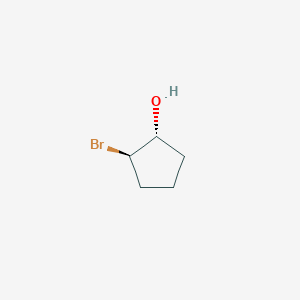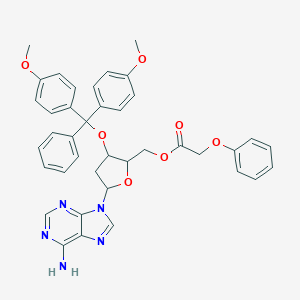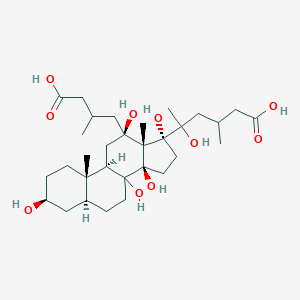
Drevogenin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drevogenin I is a steroidal sapogenin that is found in many plants, including Dioscorea zingiberensis and Trillium tschonoskii. It has been the focus of much scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Drevogenin I has been the subject of much scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of cardiovascular disease, osteoporosis, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Drevogenin I is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and diabetes.
Effets Biochimiques Et Physiologiques
Drevogenin I has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of these cells. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Drevogenin I in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of potential therapeutic applications, which makes it an interesting molecule to study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on Drevogenin I. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could make it a promising candidate for further study. Additionally, its anti-tumor properties make it an interesting molecule to study in the context of cancer treatment. Finally, further research is needed to fully understand its mechanism of action and how it can be used to treat various diseases.
Méthodes De Synthèse
The synthesis of Drevogenin I can be achieved through the hydrolysis of diosgenin, which is a steroidal saponin found in many plants. The hydrolysis process involves the use of acid or enzymes to break down the diosgenin molecule into its constituent parts. The resulting product is Drevogenin I, which can be further purified through various chromatography techniques.
Propriétés
Numéro CAS |
125310-02-3 |
|---|---|
Nom du produit |
Drevogenin I |
Formule moléculaire |
C31H52O10 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
5-[(3S,5S,9R,10S,12R,13R,14R,17R)-12-(3-carboxy-2-methylpropyl)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C31H52O10/c1-18(12-23(33)34)15-26(4,37)30(40)10-11-31(41)27(30,5)28(38,16-19(2)13-24(35)36)17-22-25(3)8-7-21(32)14-20(25)6-9-29(22,31)39/h18-22,32,37-41H,6-17H2,1-5H3,(H,33,34)(H,35,36)/t18?,19?,20-,21-,22+,25-,26?,27+,28+,29?,30-,31+/m0/s1 |
Clé InChI |
OTZYYNTXVLTKKL-KVKDWLGPSA-N |
SMILES isomérique |
CC(CC(=O)O)C[C@]1(C[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC2([C@@]4([C@]1([C@](CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
SMILES |
CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
SMILES canonique |
CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
Synonymes |
3,8,14,17-tetrahydroxy-12-O-isovaleryl-20-O-isovalerylpregnane drevogenin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



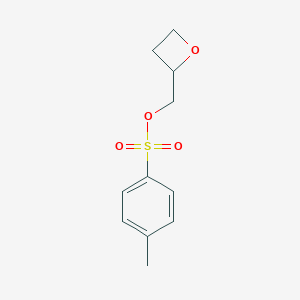
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
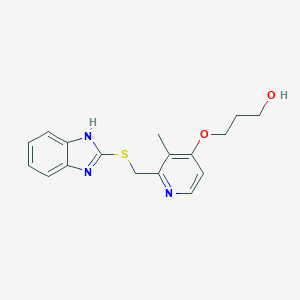
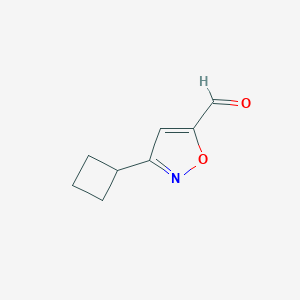
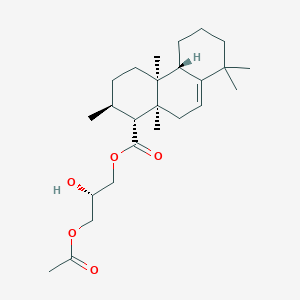
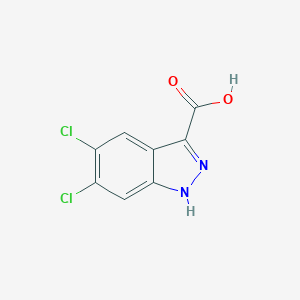
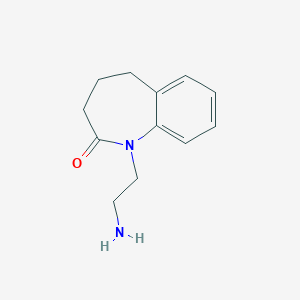
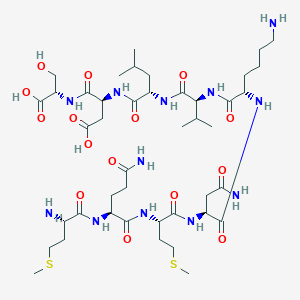
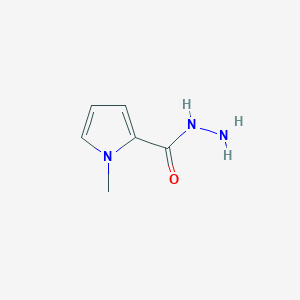
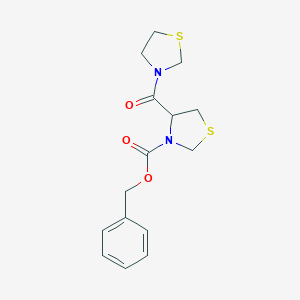
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
